Product packaging for ADU-S100 disodium salt(Cat. No.:)

ADU-S100 disodium salt

Cat. No.: B12304911
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclic Dinucleotides (CDNs) as Innate Immune Modulators

Cyclic dinucleotides (CDNs) are signaling molecules found in all domains of life. nih.gov In bacteria, they regulate a wide array of processes, including biofilm formation and virulence. researchgate.net In mammals, CDNs have been identified as powerful activators of the innate immune system. nih.govresearchgate.net They function as pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) that, when detected in the cytoplasm of a cell, trigger a defensive response. embopress.orgnih.gov

The primary sensor for cytosolic CDNs in mammalian cells is the STING protein. nih.gov Bacterial CDNs, such as c-di-AMP and c-di-GMP, can directly activate STING. nih.govresearchgate.net Mammalian cells also produce their own CDN, 2'3'-cGAMP, which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a sign of infection or cellular damage. mdpi.comdovepress.com The binding of any of these CDNs to STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating an effective immune response. mdpi.comthno.org

Emergence of Stimulator of Interferon Genes (STING) Agonists in Immunotherapeutic Strategies

The discovery of the STING pathway and its central role in anti-tumor immunity has led to the development of STING agonists as a new class of cancer immunotherapeutics. nih.govnih.gov The rationale behind this strategy is to directly activate STING in the tumor microenvironment to convert "cold" tumors, which lack immune cell infiltration, into "hot," T-cell-inflamed tumors that are more susceptible to immune-mediated destruction. frontiersin.org

Activation of STING by an agonist triggers a multi-faceted immune response. It stimulates the maturation and activation of dendritic cells (DCs), which are critical for presenting tumor antigens to T cells. thno.org This, in turn, primes and promotes the infiltration of tumor-specific CD8+ T cells, the primary effectors of anti-tumor immunity. thno.org Preclinical studies have consistently shown that STING agonists can lead to potent anti-tumor effects and even generate systemic, long-lasting immunological memory. nih.govmdpi.com Furthermore, there is strong evidence that combining STING agonists with other immunotherapies, such as immune checkpoint inhibitors, can produce synergistic effects and overcome treatment resistance. nih.gov

Positioning of ADU-S100 Disodium (B8443419) Salt as a Key Research Compound in the Field of STING Activation

ADU-S100 disodium salt, also known as MIW815, is a synthetic cyclic dinucleotide designed to be a potent agonist of the STING pathway. glpbio.comdrugbank.com It is a bisphosphorothioate analog of c-di-AMP, a bacterial CDN. invivogen.com This structural modification, featuring a mixed 2'-5' and 3'-5' phosphodiester linkage, enhances its binding affinity to all known human STING variants and confers greater stability compared to natural CDNs. mdpi.cominvivogen.com

As a result of its potent and broad activity, ADU-S100 has been a cornerstone research tool and a pioneering clinical candidate in the field of STING-targeted cancer immunotherapy. targetedonc.com It effectively mimics the action of the endogenous STING ligand, 2'3'-cGAMP, to induce a robust type I interferon response and subsequent activation of the adaptive immune system. glpbio.comdrugbank.com In numerous preclinical tumor models, intratumoral administration of ADU-S100 has demonstrated the ability to induce regression of treated tumors and, importantly, generate a systemic immune response capable of eliminating distant, untreated tumors. mdpi.comtargetedonc.com These characteristics have positioned ADU-S100 as a critical compound for investigating the therapeutic potential and underlying mechanisms of STING activation in oncology.

Historical Context of STING Pathway Discovery and Relevance to Anti-tumor Immunity

The journey to understanding the STING pathway began with the long-observed phenomenon that cytosolic DNA could trigger a type I interferon response. The key sensor in this process, STING (also known as TMEM173, MITA, MPYS, and ERIS), was independently identified in 2008. nih.gov Initially, its role was primarily characterized in the context of antiviral defense. nih.gov

Subsequent research uncovered the upstream enzyme cGAS, which senses cytosolic dsDNA and synthesizes the cyclic dinucleotide 2'3'-cGAMP, the direct endogenous ligand for STING in mammalian cells. mdpi.comnih.gov This discovery solidified the cGAS-STING pathway as a fundamental mechanism of innate immunity.

The relevance of this pathway to anti-tumor immunity became increasingly apparent. Researchers found that the STING pathway is essential for the immune system to detect cancer cells, which can release their DNA into the cytoplasm due to genomic instability or mitochondrial dysfunction. nih.govaacrjournals.org Activation of STING within tumor-infiltrating dendritic cells is crucial for the cross-priming of CD8+ T cells against tumor antigens. thno.org Mice lacking STING show diminished spontaneous anti-tumor T cell responses and are more susceptible to tumor development. thno.org This has established the cGAS-STING pathway as a critical link between innate and adaptive immunity in the fight against cancer, and a prime target for therapeutic intervention. nih.gov

Research Findings on ADU-S100

Finding CategoryObservation
Mechanism A synthetic cyclic dinucleotide that activates all known human STING variants. glpbio.comdrugbank.com
Induces phosphorylation of TBK1 and IRF3. rndsystems.comtocris.com
In Vitro Stimulates THP-1 cells to activate IRF3 and NF-κB pathways. glpbio.com
Promotes maturation of bone marrow-derived dendritic cells. mdpi.com
In Vivo Induces tumor regression and potent anti-tumor immunity in mouse models. rndsystems.comtocris.com
Leads to infiltration of immune cells, including T cells and NK cells, into the tumor microenvironment. glpbio.com
Combination with anti-Tim-3 antibody enhances anti-tumor immunity by regulating dendritic cells and unleashing CD4+ T cells. thno.org
Synergizes with CLDN18.2/CD3 BiTEs in pancreatic adenocarcinoma models by enhancing stem-like CD8+ T cells. aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N10Na2O10P2S2 B12304911 ADU-S100 disodium salt

Properties

Molecular Formula

C20H22N10Na2O10P2S2

Molecular Weight

734.5 g/mol

IUPAC Name

disodium;8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2

InChI Key

GDWOOOCBNOMMTL-UHFFFAOYSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Mechanistic Elucidation of Sting Pathway Activation by Adu S100 Disodium Salt

Direct Binding and Activation of STING Protein

ADU-S100 is a bisphosphothioate analog of cyclic di-AMP (c-di-AMP) designed for enhanced stability and binding affinity to the STING protein. researchgate.net As a synthetic CDN, ADU-S100 directly binds to a pocket on the STING dimer, which is located on the endoplasmic reticulum membrane. nih.govmdpi.com This binding event induces a conformational change in the STING protein, leading to its activation. nih.gov

The chemical structure of ADU-S100 is optimized for potent STING activation. It features a mixed linkage of both 2'-5' and 3'-5' phosphodiester bonds, mimicking the structure of the endogenous human STING ligand, cGAMP, which is produced by the enzyme cGAS (cyclic GMP-AMP synthase). nih.govinvivogen.com This mixed linkage configuration results in a higher binding affinity for STING compared to bacterial-derived CDNs like c-di-AMP. nih.govinvivogen.com Furthermore, the substitution of non-bridging oxygen atoms with sulfur atoms in the phosphate bridge (phosphorothioate linkages) renders ADU-S100 more resistant to degradation by phosphodiesterases, such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), thereby prolonging its biological activity. researchgate.netinvivogen.com

Comparative Analysis of STING Activation Across Human and Murine Alleles

A key feature of ADU-S100 is its broad activity across different species and genetic variants of the STING protein. Research findings indicate that ADU-S100 is a potent activator of all known human STING alleles as well as the murine STING protein. axonmedchem.cominvivogen.com This broad-spectrum activation is a significant characteristic, as genetic polymorphisms in the human TMEM173 gene (which encodes STING) can lead to variations in ligand binding and subsequent signaling. The ability of ADU-S100 to effectively engage these different variants underscores its potential as a robust activator of the STING pathway.

Downstream Signaling Cascade Activation

The binding of ADU-S100 and subsequent conformational change in STING initiates its trafficking from the endoplasmic reticulum to the Golgi apparatus. aacrjournals.org This translocation facilitates the recruitment and activation of a downstream signaling cascade, primarily involving the kinase TBK1 and the transcription factors IRF3 and NF-κB. nih.govmdpi.com

TANK-binding Kinase 1 (TBK1) Phosphorylation

Once activated, STING serves as a scaffold to recruit TANK-binding kinase 1 (TBK1). mdpi.comaacrjournals.org This recruitment leads to the autophosphorylation and activation of TBK1. mdpi.com The activated STING-TBK1 complex is a critical juncture in the signaling pathway, propagating the signal from the initial ligand binding event to the downstream transcription factors. nih.govaacrjournals.org

Interferon Regulatory Factor 3 (IRF3) Phosphorylation

The activated TBK1 within the STING complex then phosphorylates the transcription factor, Interferon Regulatory Factor 3 (IRF3). nih.govmdpi.comaacrjournals.org Phosphorylation causes IRF3 to dimerize. mdpi.cominvivogen.com These IRF3 dimers then translocate from the cytoplasm into the nucleus, where they bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of target genes. invivogen.com

Nuclear Factor-kappa B (NF-κB) Pathway Activation

In addition to the TBK1-IRF3 axis, STING activation by ADU-S100 also triggers the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net TBK1 can phosphorylate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). mdpi.com This leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus. mdpi.com Once in the nucleus, NF-κB induces the transcription of various pro-inflammatory cytokines. mdpi.cominvivogen.com The simultaneous monitoring of both IRF3 and NF-κB pathways can be used to evaluate STING activation. nih.gov

Activation of Downstream Pathways by Free ADU-S100 in THP-1 Dual™ Cells
PathwayReported EC50 (µg/mL)Key Outcome
IRF33.03Induction of Type I Interferons
NF-κB4.85Induction of Pro-inflammatory Cytokines

EC50 (half maximal effective concentration) values indicate the concentration of ADU-S100 required to induce a half-maximal response in the respective pathway as measured by reporter assays in THP-1 Dual™ cells. nih.gov

Induction of Type I Interferon Production

The culmination of the STING signaling pathway, particularly through the activation of IRF3, is the robust production of type I interferons (IFN-α and IFN-β). frontiersin.orgresearchgate.netnih.gov The binding of IRF3 dimers to the ISREs in the nucleus drives the transcription of the IFN-β gene, among others. aacrjournals.org The subsequent secretion of type I interferons is a central component of the anti-tumor immune response, as they act on various immune cells to promote dendritic cell maturation and enhance cytotoxicity. frontiersin.org Studies in murine models have confirmed that intratumoral administration of ADU-S100 leads to the production of IFN-β and IFN-α within the tumor microenvironment. nih.govresearchgate.net

Summary of ADU-S100 Mechanistic Steps
StepKey Protein/MoleculeActionResult
1ADU-S100Binds to STING protein dimerConformational change and activation of STING
2STINGTraffics from ER to GolgiRecruitment of TBK1
3TBK1Undergoes autophosphorylationActivation of TBK1 kinase activity
4IRF3Phosphorylated by active TBK1Dimerization and nuclear translocation
5NF-κBActivated via IKK phosphorylationNuclear translocation
6Type I Interferons (IFN-α/β)Gene transcription initiated by nuclear IRF3Secretion of Type I IFNs

Interferon-beta (IFN-β) Synthesis

ADU-S100 disodium (B8443419) salt is a synthetic cyclic dinucleotide (CDN) that functions as a direct agonist of the Stimulator of Interferon Genes (STING) protein. cancer.govaxonmedchem.com The activation of the STING signaling pathway by ADU-S100 is a critical step in initiating an innate immune response, culminating in the synthesis of type I interferons, most notably Interferon-beta (IFN-β).

The process begins with the binding of ADU-S100 to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum. nih.govnih.gov This interaction induces a conformational change in STING, leading to its activation and subsequent trafficking from the endoplasmic reticulum to perinuclear vesicles. aacrjournals.org In this activated state, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). nih.govresearchgate.net

The STING-TBK1 complex then recruits the transcription factor Interferon Regulatory Factor 3 (IRF3). aacrjournals.org TBK1 phosphorylates IRF3, an essential step for its activation. researchgate.net Following phosphorylation, IRF3 molecules dimerize and translocate from the cytoplasm into the nucleus. researchgate.net Within the nucleus, the activated IRF3 dimer binds to specific DNA sequences known as interferon-stimulated response elements (ISREs), which are present in the promoter regions of type I interferon genes, including the gene for IFN-β. aacrjournals.org This binding drives the transcription of the IFNB1 gene, leading to the synthesis and subsequent secretion of IFN-β from the cell. nih.govaacrjournals.org

Role of IFN-β in Orchestrating Anti-tumor Immunity

The IFN-β produced as a result of STING pathway activation plays a pivotal role in bridging the innate and adaptive immune systems to generate a robust anti-tumor response. nih.gov Its primary function is to modulate the activity of various immune cells, with a particularly significant impact on dendritic cells (DCs), which are the most potent antigen-presenting cells (APCs). nih.govnih.gov

IFN-β signaling is crucial for the maturation, accumulation, and function of a specific subset of DCs known as conventional type 1 dendritic cells (cDC1s) within the tumor microenvironment. nih.govelsevierpure.com Upon exposure to IFN-β, DCs undergo a maturation process characterized by the upregulation of cell surface molecules essential for T-cell activation, including Major Histocompatibility Complex (MHC) class I molecules and co-stimulatory molecules like CD80 and CD86. frontiersin.org

This enhanced maturation state significantly improves the ability of DCs to process and present tumor-associated antigens to naive CD8+ T cells, a process known as cross-presentation. nih.govfrontiersin.org The effective cross-priming of CD8+ T cells by these activated DCs leads to the generation of tumor-specific cytotoxic T lymphocytes (CTLs). nih.gov These CTLs can then infiltrate the tumor, recognize, and eliminate cancer cells, thereby orchestrating a potent and specific anti-tumor immune attack. cancer.gov

Modulation of Diverse Cytokine and Chemokine Expression Profiles

Beyond the induction of IFN-β, the activation of the STING pathway by ADU-S100 disodium salt triggers the expression and secretion of a wide array of other pro-inflammatory cytokines and chemokines. cancer.govaxonmedchem.com This broad modulation of the tumor microenvironment's secretome is fundamental to recruiting and activating a diverse cast of immune effector cells, further amplifying the anti-tumor response.

Research conducted in various preclinical cancer models has consistently demonstrated the capacity of ADU-S100 to induce a significant upregulation of multiple immune-stimulatory molecules. For instance, in an esophageal adenocarcinoma model, intratumoral administration of ADU-S100 led to a significant increase in the gene expression of IFN-β, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-C Motif Chemokine Ligand 2 (CCL2). nih.govresearchgate.net

Similarly, studies in a murine prostate cancer model showed that ADU-S100 monotherapy significantly increased local concentrations of C-X-C Motif Chemokine Ligand 1 (CXCL1), IFN-β, Interferon-gamma (IFN-γ), and TNF-α within the tumor. nih.gov The table below summarizes the fold-increase of various cytokines and chemokines observed in tumor lysates following treatment that included the STING agonist ADU-S100, illustrating the compound's broad immunomodulatory effects. nih.govresearchgate.net

Cytokine/ChemokineFold Increase in Tumor Lysate
IL-6121.5
TNF-α43.0
IFN-γ36.8
GM-CSF14.5
IFN-α11.4
CXCL111.0
IFN-β8.8
CCL53.5
CXCL103.1
IL-1β2.9
CCL22.4

Preclinical Investigation of Immunomodulatory Effects

Impact on Innate Immune Cell Populations

ADU-S100 has been shown to profoundly influence various innate immune cell populations, reprogramming the tumor microenvironment from an immunosuppressive to an inflammatory state. This is primarily achieved through the activation of antigen-presenting cells (APCs) and the subsequent release of pro-inflammatory cytokines and chemokines.

Macrophage Activation and Functional Reprogramming

Preclinical evidence indicates that ADU-S100 can effectively reprogram tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype, towards a pro-inflammatory M1-like state. In murine cancer models, intratumoral administration of ADU-S100 led to the upregulation of M1-associated markers on the surface of macrophages. This functional reprogramming is linked to IFN-1 signaling and contributes to a more potent anti-tumor immune response. Studies have shown that this reprogramming leads to a decrease in the proportion of M2-like macrophages within the tumor microenvironment mdpi.com.

Natural Killer (NK) Cell Response Augmentation

ADU-S100 has been demonstrated to enhance the activity of Natural Killer (NK) cells, a critical component of the innate immune system's anti-tumor arsenal. In murine glioblastoma models, treatment with ADU-S100 resulted in an increased NK cell gene signature within the tumor pnas.org. The response to the STING agonist in these models was found to be dependent on NK cells. Furthermore, combining ADU-S100 with interleukin-15 (IL-15) has been shown to increase the levels of perforin and CD69 in NK cells, leading to enhanced tumor cell killing in prostate cancer-lymphocyte co-cultures nih.gov. Type I interferons, induced by STING activation, are known to have multiple immune-stimulatory effects, including the activation and migration of NK cells nih.gov.

Microglial Cell Modulation within the Tumor Microenvironment

In the context of brain tumors, such as glioblastoma, ADU-S100 has shown the ability to modulate the local immune landscape. Treatment with ADU-S100 in murine glioblastoma models led to a significant shift in the tumor immune microenvironment, characterized by a massive infiltration of innate immune cells, including inflammatory macrophages, into the tumor-bearing hemisphere pnas.org. This modulation of the local immune environment is crucial for overcoming the immunosuppressive nature of glioblastoma.

Dendritic Cell Activation and Priming

Dendritic cells (DCs) are pivotal in initiating and shaping the adaptive immune response. ADU-S100 is a potent activator of DCs. Upon activation by ADU-S100, DCs upregulate the expression of co-stimulatory molecules and produce a range of pro-inflammatory cytokines and chemokines cancer.govnih.gov. This maturation process is essential for the effective priming of naive T cells. Studies have shown that ADU-S100 stimulates STING-mediated pathways, leading to the activation of DCs, which in turn induces an antigen-specific T-cell mediated immune response cancer.gov. Specifically, ADU-S100 has been shown to boost CD8+ T cell responses by activating type 1 conventional dendritic cells (cDC1s) nih.govnih.gov.

Adaptive Immune Response Orchestration

The activation of the innate immune system by ADU-S100 serves as a critical bridge to the induction of a robust and durable adaptive immune response, primarily mediated by CD8+ T-cells.

CD8+ T-cell Mediated Anti-tumor Immunity Induction

A hallmark of ADU-S100's preclinical activity is its ability to induce potent CD8+ T-cell mediated anti-tumor immunity oncotarget.comasco.orgaacrjournals.orgnih.gov. Intratumoral injection of ADU-S100 has been shown to lead to enhanced infiltration of CD8+ T-cells into the tumor microenvironment oncotarget.comasco.org. This influx of cytotoxic T lymphocytes is directly responsible for tumor cell killing. In various preclinical models, including esophageal adenocarcinoma, mammary carcinoma, and colon carcinoma, ADU-S100 treatment, both alone and in combination with other therapies like radiation or checkpoint inhibitors, resulted in significant tumor regression that was dependent on CD8+ T-cells oncotarget.comaacrjournals.org. Furthermore, this induced T-cell response is not only effective against treated tumors but can also lead to the eradication of distant, untreated tumors, a phenomenon known as the abscopal effect aacrjournals.org. The anti-tumor activity is also associated with the development of a durable immunologic memory, protecting against tumor rechallenge in cured animals aacrjournals.org.

Preclinical Model Key Findings on CD8+ T-cell Response Reference
Esophageal Adenocarcinoma (Rat)Increased infiltration of IFNγ-producing CD8+ T-cells; enhanced PD-L1 expression induced by CD8+ T-cells. oncotarget.comasco.orgnih.gov
4T1 Mammary Carcinoma (Mouse)Eradication of both injected and noninjected tumors was CD8+ T-cell-dependent; enhanced CD8+ T-cell effector profile. aacrjournals.org
MC-38 Colon Carcinoma (Mouse)Enhanced tumor control with combination therapy; cured mice were protected from tumor rechallenge. aacrjournals.org
B16.F10 Melanoma (Mouse)Induced tumor-specific CD8+ T-cell responses and durable immunity when combined with checkpoint inhibitors. aacrjournals.org
Immune Cell Type Effect of ADU-S100 Key Research Findings References
MacrophagesActivation and ReprogrammingReprograms immunosuppressive M2-like macrophages to a pro-inflammatory M1-like state. mdpi.com
Natural Killer (NK) CellsResponse AugmentationIncreases NK cell gene signature in tumors and enhances cytotoxicity, particularly in combination with IL-15. pnas.orgnih.gov
Microglial Cells/Macrophages (in CNS)ModulationInduces massive infiltration of inflammatory macrophages into the tumor microenvironment in glioblastoma models. pnas.org
Dendritic Cells (DCs)Activation and PrimingPotently activates DCs, leading to cytokine production and priming of T-cell responses. cancer.govnih.govnih.govnih.gov
CD8+ T-cellsInduction of Anti-tumor ImmunityInduces robust, CD8+ T-cell-dependent tumor regression, systemic immunity, and immunologic memory. oncotarget.comasco.orgaacrjournals.orgnih.gov

T-cell Population Dynamics and Infiltration within Preclinical Models

Preclinical investigations into ADU-S100 disodium (B8443419) salt have demonstrated its capacity to modulate the tumor microenvironment by influencing the dynamics and infiltration of T-cell populations. targetedonc.comaacrjournals.org In various murine tumor models, the intratumoral administration of ADU-S100 has been shown to induce tumor-specific CD8+ T-cells, which are critical for anti-tumor immunity. targetedonc.com Studies in an esophageal adenocarcinoma (EAC) model revealed that ADU-S100, both alone and in combination with radiation, enhances the infiltration of CD8+ T-cells into the tumor. oncotarget.comnih.govasco.org This influx of cytotoxic T-lymphocytes is a key mechanism for its therapeutic effect. asco.org

Further analysis in a prostate cancer model, where ADU-S100 was combined with cyto-IL-15, showed a significant increase in the frequency of CD8+ T cells from over 8% in control groups to 10% in the combination-treated mice. frontiersin.org Concurrently, there was a notable decrease in the CD4+ T-cell population from 22% to less than 14%. frontiersin.org The study also observed that the frequencies of proliferating Ki67+ CD8+ T cells were higher in the ADU-S100 treated groups, increasing from a baseline of 2.5% to over 8%. frontiersin.org

However, the effects on T-cell populations can vary depending on the specific preclinical context. One study noted that while a different STING agonist formulation (cGAMP-VLP) induced significant increases in CD8+ T cells in both injected and distal tumors, ADU-S100 depleted CD45.2+ immune cells, particularly NK and CD4+ T cells, in the injected tumor and had no significant impact on CD8+ T cells or regulatory T cells (Tregs). biorxiv.org This same study found that ADU-S100 did not induce statistically significant systemic, antigen-specific T-cell responses in the majority of treated mice. biorxiv.org Other mechanistic work suggests that while ADU-S100 can boost CD8+ T cells by activating type 1 conventional dendritic cells (cDC1), it may fail to properly initiate cDC2s, which are necessary for priming CD4+ T cells. researchgate.netnih.gov

Summary of ADU-S100 Effects on T-cell Populations in Preclinical Models
Preclinical ModelTreatment ContextEffect on CD8+ T-cellsEffect on CD4+ T-cellsReference
Esophageal Adenocarcinoma (Rat)Monotherapy & w/ RadiationEnhanced InfiltrationNot specified oncotarget.comdrexel.edu
Prostate Cancer (TRAMP-C2 Mouse)Combination w/ cyto-IL-15Increased frequency (from >8% to 10%); Increased proliferation (Ki67+)Decreased frequency (from 22% to <14%) frontiersin.org
B16-OVA Melanoma (Mouse)MonotherapyNo significant impact on proportion in tumorDepleted in injected tumor biorxiv.org
4T1 Breast Cancer (Mouse)MonotherapyBoosted via cDC1 activationRestrained due to lack of cDC2 activation researchgate.net

Generation of Long-lived Immunologic Memory

A critical objective of cancer immunotherapy is the establishment of durable immunologic memory, which can provide long-term protection against tumor recurrence. Preclinical data suggest that local administration of ADU-S100 has the potential to generate not only systemic anti-tumor immunity but also long-lived immunologic memory. aacrjournals.org

This capacity has been demonstrated in tumor rechallenge experiments. In a murine prostate cancer model, 83% of mice that were cured of their tumors by a combination treatment including ADU-S100 were protected against a subsequent tumor rechallenge. frontiersin.orgnih.gov This indicates the formation of a robust and lasting immune response. frontiersin.orgnih.gov Similarly, in a poorly immunogenic B16.F10 melanoma model, the addition of ADU-S100 to checkpoint blockade therapy led to complete tumor responses and durable immunity in the surviving animals, who were also protected from tumor rechallenge. researchgate.net

Another study noted that while higher doses of ADU-S100 led to more rapid tumor ablation, lower doses were more effective at inducing tumor-specific T cells and an immunologic memory capable of preventing tumor growth upon rechallenge. researchgate.net This suggests that the establishment of memory is a dose-dependent effect. The collective findings from these preclinical studies support the hypothesis that ADU-S100 can convert the tumor into an in situ vaccine, leading to the generation of a memory T-cell pool that provides long-term surveillance and protection. targetedonc.comaacrjournals.org

Evidence of Long-Lived Immunologic Memory from ADU-S100 in Preclinical Models
Preclinical ModelTreatment ContextRechallenge OutcomeReference
Prostate Cancer (TRAMP-C2 Mouse)Combination w/ cyto-IL-1583% of cured mice were protected from tumor rechallenge frontiersin.orgnih.gov
B16.F10 Melanoma (Mouse)Combination w/ Anti-PD-1 & Anti-CTLA-4Surviving mice showed durable immunity and were protected from rechallenge researchgate.net
Various Murine ModelsMonotherapy (Lower Doses)Successful abrogation of tumor growth upon rechallenge researchgate.net

Mechanisms of Immune-mediated Cytotoxicity in Cellular Co-culture Systems

In vitro cellular co-culture systems have been instrumental in elucidating the direct mechanisms of immune-mediated cytotoxicity induced by ADU-S100. Studies have shown that the cancer cell killing observed is not due to direct toxicity of the compound on tumor cells but is instead mediated by immune cell populations. nih.gov

In a co-culture model of prostate cancer cells (LNCaP and PC3) and human peripheral blood mononuclear cells (PBMCs), an analog of ADU-S100 significantly enhanced cancer cell death when combined with Interleukin-15 (IL-15). nih.gov Specifically, the combination treatment resulted in 74% and 52% cell death for LNCaP and PC3 cells, respectively, a significant increase compared to either agent alone. nih.gov

The primary effectors of this cytotoxicity were identified as Natural Killer (NK) cells. nih.govnih.gov Depletion of NK cells from the co-culture abrogated the cancer cell killing, whereas co-cultures of only B and T cells with tumor cells did not result in significant cytotoxicity. nih.gov The mechanism involves a potent activation of NK cells, characterized by increased expression of the activation marker CD69 and the cytotoxic protein perforin. nih.gov Furthermore, this activation led to a substantial, up to 13-fold, increase in the secretion of Interferon-gamma (IFNγ) in the co-cultures. nih.gov The induction of type I interferons is also a key part of the STING-mediated pathway, which can act directly on NK cells and indirectly by promoting IL-15 and its receptors on dendritic cells, further enhancing NK cell activation and cytotoxicity. researchgate.net

Summary of Immune-Mediated Cytotoxicity in Co-Culture Systems
Co-Culture SystemTreatmentKey Findings on CytotoxicityProposed MechanismReference
Prostate Cancer Cells (LNCaP, PC3) + PBMCsADU-S100 analog + IL-15Increased cancer cell killing (74% in LNCaP, 52% in PC3)NK cell-mediated cytotoxicity; Not direct drug toxicity nih.gov
Prostate Cancer Cells + PBMCsADU-S100 analog + IL-15NK cells identified as primary cytotoxic effectorsPotent activation of NK cells, increased perforin and CD69 expression, 13-fold increase in IFNγ secretion nih.gov
General (in vivo context)Cyclic Dinucleotides (CDNs)Enhanced NK cell activation and antitumor effectsInduction of Type I IFN, which acts directly on NK cells and indirectly via IL-15/IL-15R upregulation on DCs researchgate.net

Research on Anti Tumor Efficacy in Preclinical Models

Glioblastoma (GBM) Models

ADU-S100 has been investigated in preclinical glioblastoma models, demonstrating significant therapeutic effects.

In murine glioblastoma models, the administration of ADU-S100 has led to notable tumor growth suppression. Treatment of established intracranial GL261 and CT-2A tumors with biodegradable, ADU-S100-loaded implants resulted in a significant increase in survival in both models. nih.govresearchgate.netnih.gov Furthermore, this treatment led to long-term survival and the development of immune memory in the GL261 model. researchgate.netnih.gov The therapeutic responses were found to be dependent on Natural Killer (NK) cells, as the effects were nullified by NK cell depletion. nih.govresearchgate.netnih.gov

In another preclinical glioblastoma model, the STING agonist 8803, which is mechanistically similar to ADU-S100, demonstrated a marked increase in median survival. nih.gov Specifically, in an immune checkpoint blockade-resistant model (QPP8), 100% of the mice were cured. nih.gov

Table 1: Summary of ADU-S100 Efficacy in Glioblastoma Models

Model Treatment Key Findings Citation
GL261 ADU-S100-loaded intracranial implants Significant increase in survival, long-term survival with immune memory nih.govresearchgate.netnih.gov
CT-2A ADU-S100-loaded intracranial implants Significant increase in survival nih.govresearchgate.netnih.gov

Treatment with ADU-S100 profoundly remodels the tumor microenvironment in glioblastoma. researchgate.netnih.gov Studies in murine GBM models have shown a significant shift in the tumor immune landscape following STING agonist treatment. researchgate.netnih.gov This is characterized by a massive infiltration of the tumor-bearing hemisphere by innate immune cells, including inflammatory macrophages, neutrophils, and NK populations. researchgate.netnih.gov

The STING agonist 8803 was also shown to increase the frequency of CD45+ immune cells within tumors, primarily driven by an influx of CD11b+Ly6C+ myeloid-derived suppressor cells (MDSCs). nih.gov Furthermore, treatment with 8803 reprogrammed microglia to express costimulatory molecules CD80/CD86 and inducible nitric oxide synthase (iNOS), while decreasing the expression of the immunosuppressive marker CD206 and arginase. nih.gov This reprogramming of myeloid cells is a key aspect of the anti-tumor immune response initiated by STING activation. nih.gov

Transcriptomic analysis of GL261 tumors following ADU-S100 treatment has provided insights into the molecular mechanisms underlying the observed immune responses. nih.gov The analysis revealed that the tumors were highly responsive to the treatment, characterized by potent interferon (IFN) signaling and innate immune activation. nih.gov Specifically, there was a statistically significant increase in the average gene expression signatures for IFNα and IFNβ responsive gene sets. nih.gov

The involvement of NK cells in the response to ADU-S100 was further highlighted by an increased NK cell gene signature. nih.gov Among the highly up-regulated genes were NCR1, KLRD1, CD247, PRF1, and TNF. NCR1 (encoding NKp46), a major activator of NK cells, was the most highly up-regulated gene. nih.gov

Colon Carcinoma Models

Preclinical studies in colon carcinoma models have also demonstrated the anti-tumor efficacy of ADU-S100.

In the CT-26 colon carcinoma model, intratumoral injection of ADU-S100 effectively suppressed tumor growth. um.ac.ir A dose-dependent effect was observed, with a higher dose of ADU-S100 resulting in more significant tumor suppression. um.ac.ir The combination of ADU-S100 with the TLR9 agonist CpG ODN1826 led to the smallest tumor volume, indicating a synergistic effect. um.ac.irum.ac.ir Even at half the concentration of the individual agents, the combination therapy effectively reduced tumor growth. um.ac.irum.ac.ir

Table 2: Tumor Volume Reduction in CT-26 Colon Carcinoma Model

Treatment Group Mean Tumor Volume (mm³) Citation
Control (PBS) 1952 um.ac.irum.ac.ir

Note: Data represents the most effective treatment group compared to the control.

The survival rate of mice treated with ADU-S100 was also improved, with 100% survival in the higher-dose and combination therapy groups compared to 71.4% in the control group. um.ac.ir

Intratumoral administration of ADU-S100 in preclinical models has been shown to generate a systemic, tumor antigen-specific T-cell adaptive immune response. pm360online.comclinicaltrialsarena.comgurufocus.com This systemic immunity is capable of rejecting distant metastases. um.ac.ir The activation of the STING pathway by ADU-S100 leads to a profound innate immune response, inducing the expression of a broad profile of cytokines, including interferons and chemokines, which subsequently leads to the development of this systemic anti-tumor response. pm360online.comclinicaltrialsarena.comgurufocus.com

Esophageal Adenocarcinoma Models

ADU-S100, both as a standalone treatment and in conjunction with radiation, has demonstrated significant anti-tumor effects in a de novo model of esophageal adenocarcinoma (EAC). nih.govnih.gov In a study utilizing a rat model where EAC was induced by esophagojejunostomy, the administration of ADU-S100 resulted in a notable reduction in tumor volume. nih.govasco.org

Magnetic Resonance Imaging (MRI) was used to assess changes in tumor volume before and after treatment. asco.orgresearchgate.net The group receiving ADU-S100 alone showed a mean tumor volume decrease of 30.1%, while the combination of ADU-S100 and radiation led to a 50.8% decrease. nih.govresearchgate.net In contrast, the placebo and placebo-plus-radiation groups experienced tumor volume increases of 76.7% and 152.4%, respectively. nih.govresearchgate.net The most effective response was observed in the group treated with both ADU-S100 and radiation, where all animals responded with a reduction in tumor volume. asco.org

Change in Mean Tumor Volume in Esophageal Adenocarcinoma Rat Model
Treatment GroupMean Change in Tumor Volume (%)
Placebo+76.7%
Placebo + Radiation+152.4%
ADU-S100-30.1%
ADU-S100 + Radiation-50.8%

Beyond tumor regression, treatment with ADU-S100, with or without radiation, induced favorable changes in the tumor immune microenvironment. nih.gov Analysis of gene expression revealed a significant upregulation of key cytokines and chemokines, including IFNβ, TNFα, IL-6, and CCL-2 in the treatment groups compared to the placebo group. nih.govasco.orgresearchgate.net Furthermore, these groups showed enhanced expression of PD-L1, which was associated with an increase in CD8+ T-cells. nih.govnih.gov This suggests that ADU-S100 fosters a CD8+ T-cell mediated anti-tumor immune response in this EAC model. nih.gov

Efficacy in Other Murine Tumor Models (e.g., B16 Melanoma, 4T1 Breast Cancer)

The anti-tumor activity of ADU-S100 has been evaluated in various other murine tumor models, including B16 melanoma and 4T1 breast cancer, often showing synergistic effects when combined with immune checkpoint inhibitors. aacrjournals.orgnih.gov

In the poorly immunogenic B16 melanoma model, ADU-S100 monotherapy demonstrated the ability to slow tumor growth. nih.gov Its efficacy was significantly enhanced when combined with other immunotherapies. nih.gov For instance, the addition of an anti-PD-L1 antibody to ADU-S100 treatment resulted in improved anti-tumor efficacy compared to ADU-S100 alone. nih.govfrontiersin.org Similarly, combining ADU-S100 with a blocking antibody against ISG15 also led to better control of B16 tumor growth. nih.gov

In the 4T1 mammary carcinoma model, which is known to be resistant to anti-PD-1 treatment, the combination of a single dose of ADU-S100 with an anti-PD-1 antibody led to the eradication of both the injected primary tumor and noninjected distal tumors. aacrjournals.org This combined treatment resulted in near-complete responses and the response was found to be dependent on CD8+ T-cells. aacrjournals.org Mice that were cured by the combination therapy were also protected from a subsequent tumor rechallenge, indicating the development of durable immunity. aacrjournals.org

Efficacy of ADU-S100 in Combination Therapies in Murine Models
Tumor ModelCombination TherapyObserved OutcomeReference
B16 MelanomaADU-S100 + anti-PD-L1Improved tumor growth control vs. ADU-S100 alone. nih.govfrontiersin.org
B16 MelanomaADU-S100 + anti-ISG15Improved control of tumor growth vs. ADU-S100 alone. nih.gov
4T1 Breast Cancer (anti-PD-1 resistant)ADU-S100 + anti-PD-1Eradication of injected and noninjected tumors; near-complete responses. aacrjournals.org
MC-38 Colon CarcinomaADU-S100 + anti-PD-1Enhanced tumor control compared to either agent alone. aacrjournals.org

These studies highlight that ADU-S100 can potentiate the activity of checkpoint blockade, transforming non-responsive tumors into responsive ones by initiating a robust, tumor-specific CD8+ T-cell response. aacrjournals.org

Induction of Direct Apoptosis in Cancer Cells

The mechanism of action for ADU-S100's anti-tumor effect may include the direct induction of apoptosis in cancer cells. nih.govresearchgate.net STING pathway activation has been linked to apoptotic processes in various contexts. nih.gov For example, early research on STING agonists observed the induction of endothelial cell apoptosis, which contributed to necrotic tumor cell death. nih.gov

In some preclinical models, the therapeutic efficacy of ADU-S100 has been associated with the induction of both apoptotic and necrotic cell death. frontiersin.orgnih.gov STING-mediated apoptosis can be triggered through TNFα-dependent mechanisms at higher concentrations of the agonist. nih.govaacrjournals.org Furthermore, STING agonists have been shown to selectively trigger mitochondria-mediated apoptosis in malignant B cells. dntb.gov.ua

Comparative and Combination Research Paradigms

Comparative Analysis with Endogenous Cyclic Dinucleotides

The potency of ADU-S100 is rooted in its structural design, which incorporates features that enhance its interaction with the STING protein compared to endogenous ligands invivogen.commdpi.com.

ADU-S100 (also known as MIW815) is a synthetic analogue that mimics 2’3’-cGAMP, the endogenous CDN produced by the enzyme cGAS (cyclic GMP-AMP synthase) in human cells targetedonc.comaacrjournals.org. However, key structural modifications confer functional advantages to ADU-S100. The phosphate bridge configuration in ADU-S100 contains both 2'-5' and 3'-5' linkages, similar to natural human cGAMP invivogen.comnih.gov. This structure results in an enhanced binding affinity for the STING protein and elicits more potent proinflammatory responses compared to cGAMP nih.gov.

Furthermore, ADU-S100 incorporates bisphosphorothioate linkages, where non-bridging oxygen atoms are replaced with sulfur nih.gov. This modification provides significant resistance to enzymatic degradation by phosphodiesterases that are ubiquitous in tissues and circulation, thereby improving its stability nih.govnih.gov. This increased stability and higher affinity for STING contribute to a significantly enhanced activation of the pathway relative to the natural ligand cGAMP nih.gov.

FeatureADU-S100 disodium (B8443419) saltCyclic GMP-AMP (cGAMP)
OriginSyntheticEndogenous (produced by cGAS)
LinkageMixed 2'-5', 3'-5' phosphodiester bonds invivogen.comnih.govMixed 2'-5', 3'-5' phosphodiester bonds
StabilityHigh; bisphosphorothioate modification provides resistance to phosphodiesterase degradation nih.govnih.govLow; susceptible to enzymatic hydrolysis nih.gov
STING Binding AffinityEnhanced nih.govStandard
Proinflammatory ResponseMore potent nih.govStandard

Cyclic di-AMP (c-di-AMP) is a CDN primarily produced by bacteria that can also activate the STING pathway invivogen.comnih.gov. ADU-S100, a bisphosphorothioate analog of c-di-AMP, demonstrates superior potency invivogen.comnih.gov. Its higher affinity for STING is attributed to the mixed 2'-5', 3'-5' linkage, which is characteristic of the endogenous human ligands, unlike the 3'-5', 3'-5' linkage of bacterial c-di-AMP invivogen.com. Research has shown that the specific stereoisomer of ADU-S100 (the Rp,Rp dithio diastereoisomer) is capable of inducing higher levels of type I interferon production compared to c-di-AMP invivogen.com. This enhanced potency makes ADU-S100 a more powerful activator of the STING-mediated immune response.

Evaluation of Structurally Related Analogues with Enhanced STING Pathway Activation

ADU-S100 itself is the result of rational drug design to create an analogue of natural CDNs with superior properties nih.gov. The development process focused on improving stability, lipophilicity, and the ability to activate all known human STING variants drugbank.comnih.gov. The key modifications—the mixed phosphodiester linkages and the phosphorothioate substitutions—are critical to its enhanced function invivogen.comnih.gov.

Other structurally related analogues have been developed with similar goals. For instance, ADU-V19 (RR–S2 cGAMP) is another modified CDN designed to be resistant to phosphodiesterase and effectively target human STING, sharing functional similarities with ADU-S100 such as inducing type I IFN and activating T cells nih.gov. The ongoing research into CDN analogues involves various modifications to the nucleobases, ribose sugars, and phosphate backbone to further refine biological activity and optimize therapeutic potential.

Synergistic Immunotherapeutic Strategies in Preclinical Settings

Preclinical studies have consistently demonstrated that the therapeutic efficacy of ADU-S100 can be significantly amplified when used in combination with other immunotherapeutic agents.

The combination of ADU-S100 with agonists for Toll-like receptors (TLRs), another family of innate immune sensors, has shown powerful synergistic effects in preclinical cancer models. A study in a CT-26 colon adenocarcinoma mouse model evaluated the intratumoral administration of ADU-S100 and CpG ODN1826, a TLR9 agonist um.ac.irum.ac.ir. The results indicated that while each agent alone induced significant tumor suppression, the combination therapy had a profound antitumor impact um.ac.irum.ac.ir. Notably, the combination of half the concentration of each single agent achieved a tumor suppression effect comparable to the higher-dose monotherapies, demonstrating strong synergy um.ac.irum.ac.ir. This combination led to an increased presence of apoptotic and inflammatory cells within the tumor and a higher number of lymphocytes in blood samples um.ac.irum.ac.ir.

Synergistic Antitumor Effect of ADU-S100 and CpG ODN1826 in CT-26 Colon Carcinoma Model
Treatment GroupMean Tumor Volume (mm³) at Day 30Tumor Growth Suppression vs. Control
Control (PBS)1952-
ADU-S100 (20 µg)Significantly reduced vs. controlSignificant
ADU-S100 (40 µg)Significantly reduced vs. controlSignificant
CpG ODN1826 (40 µg)Significantly reduced vs. controlSignificant
ADU-S100 (20 µg) + CpG ODN (20 µg)32Profound (98.4%)
um.ac.ir

A key strategy in cancer immunotherapy is to combine agents that initiate an immune response with those that release the brakes on the activated immune cells. Preclinical research has shown that ADU-S100 synergizes effectively with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies aacrjournals.orgnih.gov. Resistance to checkpoint blockade is often associated with a lack of a pre-existing antitumor immune response nih.gov. By activating the STING pathway, ADU-S100 can initiate or augment this initial anticancer immune response, thereby rendering tumors that were previously resistant sensitive to checkpoint inhibition aacrjournals.orgnih.gov.

In various murine tumor models, the combination of intratumoral ADU-S100 with a PD-1 inhibitor resulted in synergistic antitumor activity, leading to the regression of both injected and non-injected (distant) tumors and improved survival nih.gov. This combination has been shown to enhance the infiltration of CD8+ T cells and reprogram macrophages in the tumor microenvironment to a pro-inflammatory state mdpi.comnih.govnih.gov. The upregulation of PD-L1 on tumor cells following STING activation further supports the strong rationale for this combination therapy mdpi.comresearchgate.net.

Multi-modal Immunomodulation Approaches with ADU-S100 Disodium Salt

The therapeutic potential of this compound, a synthetic cyclic dinucleotide that activates the Stimulator of Interferon Genes (STING) pathway, is being extensively explored in multi-modal immunomodulation strategies. aacrjournals.org The core principle behind these approaches is to leverage the STING-mediated innate immune activation to synergize with other cancer therapies, thereby creating a more robust and durable anti-tumor response. aacrjournals.orgnih.gov Preclinical and clinical investigations have primarily focused on combining ADU-S100 with checkpoint inhibitors, radiation therapy, and other novel immunotherapies to overcome tumor resistance and enhance therapeutic efficacy.

Combination with Checkpoint Inhibitors

A significant area of research has been the combination of ADU-S100 with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies. aacrjournals.org The rationale for this combination lies in the complementary mechanisms of action. While ADU-S100 primes the immune system by inducing type I interferons and activating antigen-presenting cells (APCs) to stimulate T-cell responses, ICIs work by removing the brakes on T-cell activity, allowing for a more effective tumor cell killing. aacrjournals.orgnih.gov

In preclinical murine models, the combination of intratumoral ADU-S100 with an anti-PD-1 antibody demonstrated enhanced tumor control in both injected and non-injected tumors in a dual flank 4T1 mammary carcinoma model resistant to anti-PD-1 monotherapy. aacrjournals.org This systemic effect, known as an abscopal response, was dependent on CD8+ T-cells and correlated with an enhanced effector profile of these cells. aacrjournals.org Similar synergistic effects were observed in the MC-38 colon carcinoma model. aacrjournals.org Furthermore, in the poorly immunogenic B16.F10 melanoma model, adding ADU-S100 to a combination of anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and led to complete responses and durable immunity in a significant number of animals. aacrjournals.org

Preclinical Studies of ADU-S100 in Combination with Checkpoint Inhibitors

Cancer ModelCombination TherapyKey FindingsReference
4T1 Mammary Carcinoma (dual flank)ADU-S100 + anti-PD-1Eradication of injected and non-injected tumors; near-complete responses; CD8+ T-cell dependent. aacrjournals.org
MC-38 Colon Carcinoma (dual flank)ADU-S100 + anti-PD-1Enhanced tumor control compared to monotherapies; protection from tumor rechallenge in cured mice. aacrjournals.org
B16.F10 MelanomaADU-S100 + anti-PD-1 + anti-CTLA-4Induced tumor-specific CD8+ T-cell responses; multiple complete responses and durable immunity. aacrjournals.org
B16 MelanomaADU-S100 + anti-PD-L1Improved therapeutic anti-tumor efficacy versus ADU-S100 monotherapy. researchgate.net

Synergy with Radiation Therapy

Radiation therapy has been shown to induce immunogenic cell death, releasing tumor antigens and DNA into the tumor microenvironment, which can in turn activate the cGAS-STING pathway. Combining radiation with a STING agonist like ADU-S100 is therefore a rational approach to enhance the anti-tumor immune response.

In a preclinical model of esophageal adenocarcinoma (EAC), the combination of ADU-S100 with radiation resulted in a significant decrease in mean tumor volume compared to either treatment alone or placebo. researchgate.netnih.govnih.gov Specifically, the mean tumor volume decreased by 50.8% in the combination group, while it increased in the placebo and radiation-only groups. researchgate.netnih.gov This anti-tumor effect was associated with a significant upregulation of downstream genes such as IFNβ, TNFα, IL-6, and CCL-2 in the treatment groups. researchgate.netnih.gov Furthermore, the combination therapy led to enhanced PD-L1 expression, which was induced by the upregulation of CD8+ T-cells. researchgate.netnih.gov These findings suggest a potent synergistic effect between ADU-S100 and radiation, creating a more inflamed tumor microenvironment and promoting a CD8+ T-cell-mediated anti-tumor immunity. researchgate.netnih.gov

Preclinical Study of ADU-S100 in Combination with Radiation Therapy

Cancer ModelCombination TherapyKey FindingsReference
Esophageal Adenocarcinoma (rat model)ADU-S100 + 16Gy RadiationMean tumor volume decreased by 50.8%; significant upregulation of IFNβ, TNFα, IL-6, and CCL-2; enhanced PD-L1 expression induced by CD8+ T-cells. researchgate.netnih.govnih.gov

Combination with Other Immunotherapies

The versatility of ADU-S100 as an immunomodulatory agent has led to its investigation in combination with other types of immunotherapies beyond checkpoint inhibitors.

One such approach involves combining ADU-S100 with Interleukin-15 (IL-15), a cytokine that promotes the proliferation and activation of natural killer (NK) cells and CD8+ T-cells. nih.govnih.gov In in vitro co-culture experiments using prostate cancer cells and peripheral blood mononuclear cells (PBMCs), the combination of an ADU-S100 analog and IL-15 resulted in a significant increase in cancer cell killing compared to either agent alone. nih.govnih.gov This enhanced cytotoxicity was attributed to the potent activation of NK cells, leading to increased perforin and CD69 expression, and a substantial increase in IFNγ secretion. nih.govnih.gov

In a murine prostate cancer model, the intratumoral administration of ADU-S100 in combination with a cytotopically modified IL-15 (cyto-IL-15) led to the elimination of tumors in a majority of mice and promoted abscopal immunity against distal, untreated tumors. frontiersin.orgnih.gov This combination also conferred long-term immunoprotection against tumor rechallenge. frontiersin.org The therapeutic efficacy was associated with a strong innate and adaptive immune activation, including the induction of type I and II interferons and increased NK and T-cell-mediated cytotoxicity. frontiersin.org

Another multi-modal approach involves the combination of ADU-S100 with a TLR9 agonist (CpG ODN1826). In a preclinical model of colon carcinoma, the intratumoral co-administration of ADU-S100 and a TLR9 agonist resulted in a synergistic anti-tumor effect, characterized by a significant reduction in tumor volume and prolonged survival. researchgate.net This combination therapy was also found to suppress cancer-associated fibroblasts in the tumor microenvironment. researchgate.net

Furthermore, research has explored overcoming resistance to STING agonist monotherapy. One study found that ADU-S100 administration led to the upregulation of Tim-3 on conventional dendritic cells (cDC2s), which is an immunosuppressive molecule. nih.gov Combining ADU-S100 with an anti-Tim-3 antibody enhanced the anti-tumor immunity by unleashing CD4+ T-cells through the regulation of cDC2s. nih.gov

Preclinical Studies of ADU-S100 in Combination with Other Immunotherapies

Cancer ModelCombination TherapyKey FindingsReference
Prostate Cancer (in vitro co-culture)ADU-S100 analog + IL-15Significantly increased cancer cell killing; potent activation of NK cells with increased perforin, CD69, and IFNγ secretion. nih.govnih.gov
Prostate Cancer (murine model)ADU-S100 + cyto-IL-15Elimination of tumors, abscopal immunity, and long-term immunoprotection; strong innate and adaptive immune activation. frontiersin.orgnih.gov
CT-26 Colon CarcinomaADU-S100 + CpG ODN1826 (TLR9 agonist)Synergistic reduction in tumor volume and prolonged survival; suppression of cancer-associated fibroblasts. researchgate.net
Murine Tumor ModelsADU-S100 + anti-Tim-3 antibodyEnhanced anti-tumor immunity by unleashing CD4+ T-cells through regulation of cDC2s. nih.gov

Advanced Research on Synthesis and Structural Analogues

Chemical Synthesis Methodologies for Cyclic Dinucleotides

The chemical synthesis of cyclic dinucleotides like ADU-S100 is a complex process that has evolved to improve yield, purity, and scalability. These methods can be broadly categorized into modular approaches, which allow for the systematic assembly of the molecule.

Modular Synthetic Approaches

Modular synthesis of CDNs involves the stepwise construction of the molecule from protected nucleoside building blocks. Both solid-phase and solution-phase strategies have been successfully employed.

Solid-Phase Synthesis: This approach involves attaching the initial nucleoside to a solid support and sequentially adding the subsequent nucleotide units. The use of a solid support simplifies the purification process at each step, as reagents and by-products can be easily washed away. This method is amenable to automation and the creation of CDN libraries for high-throughput screening.

Solution-Phase Synthesis (Phosphotriester Method): The phosphotriester method is a widely used solution-phase approach for the synthesis of oligonucleotides and their cyclic counterparts. This method involves the formation of a phosphotriester linkage between two appropriately protected nucleosides. The key steps typically include:

Protection of the reactive functional groups on the nucleobases and sugar moieties.

Phosphorylation of one nucleoside to create a phosphodiester or H-phosphonate intermediate.

Coupling of the phosphorylated nucleoside with a second protected nucleoside.

Intramolecular cyclization to form the cyclic dinucleotide backbone.

Deprotection of the protecting groups to yield the final product.

This approach offers flexibility in terms of scale and the introduction of various modifications. researchgate.net

Application of Suzuki-Miyaura Cross-coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool in organic synthesis. libretexts.orgchem-station.comyonedalabs.com While not typically used for the primary cyclization of the phosphodiester backbone of CDNs, it has found significant application in the modification of nucleosides and the synthesis of complex cyclic structures. researchgate.netnih.gov

In the context of CDN analogues, this reaction can be utilized to:

Modify the nucleobase: Aryl or other carbon-based substituents can be introduced onto the purine or pyrimidine rings to explore their impact on STING binding and activation.

Create novel cyclic scaffolds: Intramolecular Suzuki-Miyaura coupling has been employed to cyclize linear precursors containing a halide and a boronic acid or ester, forming macrocycles. nih.govnih.gov This strategy could potentially be adapted to create novel CDN analogues with non-traditional ring structures.

The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a valuable method for the late-stage functionalization of complex molecules like nucleosides. chem-station.com

Enzymatic Synthesis Approaches for Cyclic Dinucleotides

In contrast to the multi-step and often arduous chemical synthesis routes, enzymatic approaches offer a more straightforward and environmentally friendly alternative for producing CDNs. nih.gov These methods leverage the natural catalytic activity of dinucleotide cyclases.

Various bacterial dinucleotide cyclases have been identified and utilized for the in vitro synthesis of CDNs. nih.gov These enzymes typically use nucleoside triphosphates (NTPs) as substrates to produce the corresponding cyclic dinucleotides. For instance, c-di-GMP, c-di-AMP, and the heterodimeric cGAMP can be synthesized using their respective cyclases. nih.gov

A significant advantage of enzymatic synthesis is the inherent stereospecificity of the enzymes, which often leads to the production of a single, biologically active stereoisomer. Furthermore, this method can be adapted to produce CDN analogues by providing the enzymes with modified NTP substrates. This has been demonstrated for the synthesis of fluorescently labeled CDNs and other derivatives. escholarship.org

Structure-Activity Relationship (SAR) Studies of ADU-S100 Disodium (B8443419) Salt Analogues

Investigation of Phosphorothioate Linkages for Enzymatic Stability

A major challenge with natural phosphodiester-linked CDNs is their susceptibility to degradation by phosphodiesterases (PDEs). To overcome this, synthetic analogues like ADU-S100 incorporate phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.

This modification confers several advantages:

Increased Nuclease Resistance: The PS linkage is more resistant to cleavage by nucleases, thereby increasing the half-life of the molecule in vivo.

Enhanced Cellular Uptake: The increased lipophilicity of the phosphorothioate backbone can facilitate better cell membrane penetration.

The introduction of two phosphorothioate linkages in ADU-S100 significantly contributes to its improved stability and potent STING agonistic activity.

Role of Specific Stereoisomers (e.g., Rp,Rp-isomer) in Biological Activity

The introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, leading to the possibility of two stereoisomers: Rp and Sp. In a cyclic dinucleotide with two PS linkages, this results in three possible diastereomers: Rp,Rp; Sp,Sp; and Rp,Sp (meso).

Research has demonstrated that the stereochemistry at these phosphorothioate centers plays a critical role in the biological activity of STING agonists. The Rp,Rp-isomer of dithio-c-di-AMP analogues, such as ADU-S100, has been shown to be the most potent activator of the STING pathway. This stereospecificity is likely due to the precise geometric requirements of the STING binding pocket, where the Rp,Rp configuration allows for optimal interaction and subsequent conformational changes necessary for downstream signaling. The specific stereochemistry of a molecule can have a profound impact on its biological function.

Interactive Data Table: Properties of ADU-S100 and Related Compounds

Compound NameLinkage TypeStereochemistryKey Feature
c-di-AMPPhosphodiesterN/ANatural STING agonist
ADU-S100 disodium salt DiphosphorothioateRp,RpEnhanced stability and potency
Sp,Sp-dithio-c-di-AMPDiphosphorothioateSp,SpReduced STING activation
Rp,Sp-dithio-c-di-AMPDiphosphorothioateRp,Sp (meso)Reduced STING activation

Functional Characterization of Less Active Enantiomers

ADU-S100 is the (Rp,Rp)-dithio diastereoisomer of a 2',3'-bisphosphorothioate analog of cyclic di-adenosine monophosphate (c-di-AMP). Its stereochemistry is crucial for its high potency as a STING agonist. Research comparing the different stereoisomers has demonstrated that the chirality at the phosphorus centers significantly impacts the molecule's ability to induce a type I interferon (IFN) response.

The (Rp,Rp) isomer, ADU-S100, has been shown to be the most effective at activating the STING pathway. In contrast, the diastereomeric mixture containing (Rp,Sp) isomers exhibits reduced activity. This difference in functional potency underscores the specific conformational requirements of the STING ligand-binding pocket. The (Rp,Rp) configuration allows for an optimal fit and stabilization of the closed, active conformation of the STING dimer, leading to a more robust downstream signaling cascade and higher production of type I IFNs compared to its less active counterparts. invivogen.com

Comparative Activity of ADU-S100 Stereoisomers
StereoisomerRelative Type I IFN Induction
(Rp,Rp) dithio diastereoisomer (ADU-S100)High
(Rp,Sp) dithio diastereoisomersLower than (Rp,Rp)

Structural Basis for Differential STING Allele Activation by Analogues

The human population expresses several common variants (alleles) of the STING protein, which can affect the efficacy of STING agonists. Key human STING alleles include HAQ, REF, AQ, and Q. caymanchem.com Notably, ADU-S100 is characterized as a pan-allelic agonist, demonstrating the ability to potently activate all known human STING variants as well as murine STING. invivogen.comcaymanchem.com

The structural basis for this broad activity lies in the design of ADU-S100, which mimics the endogenous human STING ligand 2'3'-cGAMP by incorporating a mixed 2'-5' and 3'-5' phosphodiester linkage. This configuration, combined with the phosphorothioate modifications, provides a high binding affinity across the different STING allele variants. invivogen.com While some STING agonists exhibit differential activity depending on the specific allele, ADU-S100's structure overcomes these variations. The ligand-binding domain of the STING dimer forms a V-shaped cleft. The binding of ADU-S100 induces and stabilizes a "closed" conformation across all alleles, which is necessary for the downstream recruitment of TBK1 and subsequent activation of the IRF3 transcription factor, leading to IFN-β production. researchgate.netnih.gov The ability of ADU-S100 and its analogues to accommodate the subtle structural differences in the ligand-binding pockets of various STING alleles is a key feature of their design.

Activity of ADU-S100 Across Human STING Alleles
Human STING AlleleActivation by ADU-S100
STING HAQYes
STING REFYes
STING AQYes
STING QYes

Crystallographic Studies of STING-Ligand Complexes

The precise mechanism of STING activation by ADU-S100 has been elucidated through X-ray crystallography. The crystal structure of the human STING C-terminal domain (CTD) in complex with ADU-S100 has been resolved, providing a detailed view of the molecular interactions at the binding interface. rcsb.orgresearchgate.net

Upon binding, the ADU-S100 molecule sits within the central cleft of the STING homodimer. The interaction triggers a significant conformational change in STING. Specifically, surface loops that form a "gate" and "latch" over the binding cleft undergo rearrangement to secure the ligand. researchgate.net This induced fit results in the stabilization of a closed conformation of the STING dimer's ligand-binding domain. This structural rearrangement is the critical activation step that exposes interfaces for the recruitment of downstream signaling proteins like TBK1, initiating the immune response cascade. frontiersin.orgnih.gov The crystallographic data provides a foundational understanding of how ligand binding translates into a functional cellular response.

Crystallographic Data for STING:ADU-S100 Complex
ParameterValue
PDB ID8B2J
MethodX-RAY DIFFRACTION
Resolution2.17 Å
OrganismHomo sapiens

Future Directions and Emerging Research Avenues

Development of Novel Delivery Systems for Enhanced STING Agonist Activity in Research Models

The therapeutic efficacy of STING agonists like ADU-S100 is often hampered by challenges such as poor pharmacokinetics and transient activation. nih.gov To overcome these limitations, researchers are actively developing innovative delivery systems designed to provide sustained and localized release of the agonist, thereby maximizing its immunostimulatory effects while minimizing potential systemic toxicities. nih.govnih.gov

Design of Implant-based Release Systems

Implant-based systems offer a promising strategy for the controlled and prolonged delivery of STING agonists directly to the target site. These systems can be engineered to release the drug over an extended period, maintaining a high local concentration and promoting a durable immune response.

One approach involves the use of hydrogel-based in situ vaccines . nih.govacs.org These injectable silk fibroin hydrogels can encapsulate nanoscale STING agonists. nih.govacs.org Upon administration, the hydrogel forms a depot that enables the controlled and sustained release of the immunotherapeutic agents. nih.gov This localized delivery enhances the activation of dendritic cells and effector CD8+ T cells within tumors and draining lymph nodes. nih.govacs.org In a preclinical model of pancreatic adenocarcinoma, a hyaluronic acid hydrogel embedded with a STING agonist and tumor neoantigens was implanted post-surgery, leading to enhanced tumor regression and survival without the need for additional immune checkpoint inhibitors. frontiersin.org Another study utilized multidomain peptide (MDP) hydrogels encapsulating liposomes loaded with a STING agonist for localized intratumoral injection in a model of Head and Neck Squamous Cell Carcinoma. bmj.com

Another innovative implantable system is the use of a porous alginate matrix scaffold . This scaffold can be loaded with STING agonist-containing hollow silica (B1680970) nanoparticles. rhhz.net This approach allows for the direct delivery of the STING agonist to the surface of a solid tumor, potentially enhancing the efficacy of other immunotherapies like CAR T-cell therapy by eliminating tumor cells that are not recognized by the engineered T cells. rhhz.net

Investigation of STING Activation in Diverse Immunological Contexts Beyond Oncology

While the primary focus of ADU-S100 research has been in oncology, the fundamental role of the STING pathway in innate immunity suggests its relevance in a broader range of diseases.

Infectious Diseases: The STING pathway is a key sensor of cytosolic DNA from invading pathogens, including viruses and bacteria. nih.govnih.gov Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-microbial response. nih.gov Research has shown that STING activation can effectively block the infection of human coronaviruses, suggesting a potential therapeutic strategy. asm.org The role of STING in bacterial infections is more complex, with its activation sometimes being protective and at other times detrimental to the host. nih.gov Understanding these nuances is critical for harnessing STING agonism for treating bacterial diseases.

Autoimmune Diseases: The cGAS-STING pathway also plays a significant role in the development of certain autoimmune and autoinflammatory diseases. news-medical.netnih.gov Abnormal activation of this pathway by self-DNA can lead to chronic inflammation and the production of autoantibodies. news-medical.net Conditions such as Aicardi-Goutières syndrome and some forms of lupus have been linked to dysregulated STING signaling. news-medical.netfrontiersin.org This dual role of STING highlights the need for a thorough understanding of its regulatory mechanisms to develop targeted therapies that can either enhance its activity for infections or inhibit it in the context of autoimmunity.

High-throughput Screening and Discovery Methodologies for Next-Generation STING Agonists

The limitations of first-generation STING agonists, including ADU-S100, have spurred the development of high-throughput screening (HTS) and novel discovery platforms to identify next-generation agonists with improved properties. patsnap.com

Cell-Based High-Throughput Screening Assays: Researchers have established robust cell-based reporter assays to rapidly screen large compound libraries for novel STING agonists. nih.gov These assays typically utilize a reporter gene, such as luciferase, that is expressed in response to the activation of the cGAS-STING pathway. nih.gov This allows for the efficient identification of compounds that can induce a cytokine response in a STING-dependent manner.

Fluorescent Ligand Sensors: Another innovative approach is the development of fluorescent STING ligand sensors (FiSL). nih.gov These sensors can detect STING ligands in vitro, providing a sensitive tool for the discovery of new STING modulators from bioactive compound libraries. nih.gov

Deep Learning Guided Screening: More recently, deep learning models are being employed to screen vast chemical libraries for potential STING agonists. digitellinc.com By training a model on the docking scores of a sample of molecules, it can predict the binding affinity of millions of other compounds, significantly accelerating the initial stages of drug discovery. digitellinc.com This approach has already led to the identification of novel small molecules that activate the STING pathway. digitellinc.com

The development of these advanced screening methodologies is crucial for identifying next-generation STING agonists, including non-cyclic dinucleotides and allosteric modulators, that may offer improved bioavailability, systemic administration potential, and enhanced therapeutic indices. technologynetworks.comnih.govnewswire.ca

Q & A

Q. What experimental models are optimal for studying ADU-S100’s STING activation in vitro and in vivo?

ADU-S100’s STING activation is commonly studied in THP-1 human monocytes and mouse bone marrow-derived macrophages (BMM) for in vitro assays. These models allow quantification of downstream signaling events (e.g., TBK1/IRF3 phosphorylation) and cytokine production (IFN-β, TNF-α, IL-6) . For in vivo studies, subcutaneous or intracranial tumor models (e.g., CT26 colon cancer, GL261 glioma) in mice are used to evaluate immune cell infiltration (CD8+ T cells, NK cells) and tumor regression .

Q. How is the EC50 of ADU-S100 determined in cell-based assays?

The EC50 for STING pathway activation can be measured using THP-1 Dual cells, which report IRF3 and NF-κB pathway activity via luciferase. For ADU-S100, the EC50 values for IRF3 and NF-κB activation are 3.031 µg/mL and 4.839 µg/mL, respectively, after 48-hour treatment. Dose-response curves are generated using concentrations ranging from 0–100 µM to assess immune-mediated cytotoxicity in co-cultures with peripheral blood mononuclear cells (PBMCs) .

Q. What methodologies are used to assess ADU-S100-induced cytokine profiles?

Cytokine secretion (IFN-β, TNF-α, IL-6, MCP-1) is quantified via ELISA or multiplex assays in supernatants from treated immune cells. ADU-S100 induces 2–3-fold higher IFN-β expression compared to endogenous ML cGAMP in THP-1 monocytes. Flow cytometry is used to validate immune cell activation (e.g., STING aggregation, phosphorylation of TBK1/IRF3) .

Q. What are the critical considerations for dosing ADU-S100 in preclinical studies?

Optimal dosing varies by model:

  • In vitro: 12.5–50 µM for immune-mediated cytotoxicity in GBM-PBMC co-cultures. Higher doses (100 µM) may reduce efficacy due to off-target effects .
  • In vivo: 20–50 µg via intratumoral or subcutaneous injection in mice, achieving tumor regression and enhanced CD8+ T-cell responses. Dose escalation studies show 50 µg improves long-term survival to 50% in glioma models .

Advanced Research Questions

Q. How do contradictory results with DNA-PKcs inhibitors impact ADU-S100’s STING activation mechanism?

Co-treatment with DNA-PKcs inhibitors (e.g., NU7441) does not significantly enhance ADU-S100’s STING activation, unlike other agonists (e.g., E7766). This suggests ADU-S100’s efficacy is independent of DNA-PKcs catalytic activity, as shown by ATP hydrolysis assays . Researchers should validate STING activation pathways using kinase-specific inhibitors and gene knockout models to resolve mechanistic discrepancies.

Q. What experimental approaches compare ADU-S100’s efficacy to other STING agonists (e.g., diABZI, cGAMP)?

Head-to-head comparisons require:

  • Potency assays : Measure Kd values (ADU-S100: 4.61 ± 0.42 µM for STING binding) and EC50 for cytokine induction .
  • Immune profiling : Compare CD8+ T-cell expansion and tumor infiltration in syngeneic models. ADU-S100 outperforms ML cGAMP in suppressing metastasis .
  • Formulation stability : Assess liposomal encapsulation efficiency and in vivo retention (e.g., cationic liposomes enhance ADU-S100’s tumor uptake by 40%) .

Q. How can researchers optimize ADU-S100 delivery to overcome tumor microenvironment resistance?

Strategies include:

  • Nanoparticle encapsulation : Cationic liposomes (e.g., DOTAP/cholesterol) improve ADU-S100’s solubility and prolong STING activation in dendritic cells .
  • Combination therapies : Co-administration with epigenetic modulators (e.g., 5AZADC) enhances CXCL10 expression and CD8+ T-cell-dependent tumor regression in STING-refractory models .

Q. What mechanisms underlie reduced ADU-S100 efficacy at high concentrations (e.g., 100 µM)?

At supraoptimal doses, ADU-S100 may induce immunosuppressive feedback (e.g., PD-L1 upregulation) or exhaust T cells. Transcriptomic analysis of treated tumors and single-cell RNA sequencing of infiltrating lymphocytes can identify resistance pathways .

Methodological Resources

  • Key assays : Phospho-TBK1/IRF3 Western blotting , IFN-β luciferase reporter , and mass cytometry for immune subset quantification .
  • Data interpretation : Normalize cytokine levels to baseline STING activity in knockout controls. Use ANOVA for dose-response comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.